molecular formula C17H23ClN2O3S B2739291 2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235622-06-6

2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2739291
CAS RN: 1235622-06-6
M. Wt: 370.89
InChI Key: BGQPWODSTIWVJT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor 1 (CB1). CB1 receptors are primarily found in the brain and nervous system and play a role in various physiological functions, including pain sensation, appetite, and mood regulation. The discovery of CP-945,598 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

A series of N-substituted derivatives incorporating 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were designed, synthesized, and characterized. These derivatives were explored for their structural properties using various analytical techniques, including IR, EI-MS, 1H NMR, and 13C-NMR. This work showcases the chemical versatility and potential utility of such compounds in scientific research (Nafeesa et al., 2017).

Antibacterial Activity

Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research highlighted the synthesis process from ethyl piperidin-4-carboxylate to various target molecules, demonstrating moderate inhibitors' creation, particularly effective against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibitory Activities

Further investigation into the enzyme inhibitory activities of N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide revealed significant inhibitory potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This study demonstrates the pharmaceutical relevance of such compounds, suggesting avenues for therapeutic application research (Virk et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-15-3-1-13(2-4-15)11-17(21)19-12-14-7-9-20(10-8-14)24(22,23)16-5-6-16/h1-4,14,16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQPWODSTIWVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

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